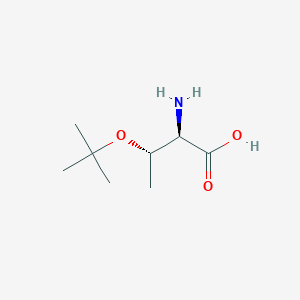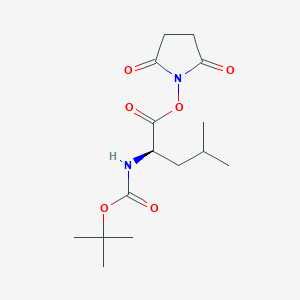
H-D-Thr(tbu)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Thr(tbu)-OH is a derivative of the amino acid threonine . It has been commercially used as an ergogenic supplement . It influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage .
Synthesis Analysis
The synthesis of H-D-Thr(tbu)-OH involves a process known as peptide synthesis . This process features a “nanostar” support to grow peptides with organic solvent nanofiltration for isolation .Molecular Structure Analysis
The molecular formula of H-D-Thr(tbu)-OH is C8H17NO3 . Its molecular weight is 175.225 .Physical And Chemical Properties Analysis
H-D-Thr(tbu)-OH has a density of 1.1±0.1 g/cm3 . Its boiling point is 275.3±30.0 °C at 760 mmHg . The melting point is 244-247ºC . The flash point is 120.3±24.6 °C .Aplicaciones Científicas De Investigación
Peptide Synthesis :
- The synthesis of protected glycopeptides, such as Z-Thr(tBu)-Ala-Thr-[α-D-Gal(Bzl) 4 ]-Thr(tBu)-NHNH-Boc, involves the use of H-D-Thr(tbu)-OH. This process is significant in the stepwise coupling strategy for peptide synthesis, indicating its role in the development of complex peptides for various applications (Gobbo et al., 1988).
Organogelators :
- A study on L-Tyr(tBu)-OH, a compound related to H-D-Thr(tbu)-OH, showed its ability to gel various organic solvents. This discovery is vital for applications in organogelation, where such low molecular weight compounds can influence the physical properties of organic materials (Aykent et al., 2019).
Hydrogenation Processes :
- Research on hydrogenation of organic compounds, although not directly involving H-D-Thr(tbu)-OH, provides insights into the broader chemical processes in which similar compounds might participate. For example, the hydrogenation of dicyclopentadiene (DCPD) into endo-tetrahydrodicyclopentadiene (endo-THDCPD) demonstrates the chemical transformations possible with hydrogenation techniques (Liu et al., 2006).
Hydrophobic Hydration Shell Studies :
- The study of the hydrophobic hydration shell around molecules like tert-butyl alcohol (TBA), which shares structural similarities with H-D-Thr(tbu)-OH, highlights the importance of understanding hydrophobic interactions in biochemical systems (Ahmed et al., 2016).
Extraction and Separation Processes :
- Research into the extraction and separation of various metal ions using compounds like di(1-methyl-heptyl) methyl phosphonate (DMHMP) reveals the potential for H-D-Thr(tbu)-OH and similar compounds in industrial separation processes (Tan et al., 2015).
RNA Synthesis :
- The removal of protection groups like t-butyldimethylsilyl in RNA synthesis is crucial in the synthesis of oligoribonucleotides, demonstrating the significance of protective groups in biochemical syntheses (Westman & Strömberg, 1994).
Deep Eutectic Solvent Studies :
- The study of deep eutectic solvents, like those synthesized from tetrabutylammonium bromide (TBAB) and ethylene glycol, provides insight into the potential applications of H-D-Thr(tbu)-OH in solvation and solution chemistry (Yusof et al., 2021).
Propiedades
IUPAC Name |
(2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJINEMBBQVPGY-NTSWFWBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628429 |
Source


|
| Record name | O-tert-Butyl-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Thr(tbu)-OH | |
CAS RN |
201274-81-9 |
Source


|
| Record name | O-tert-Butyl-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)










![[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B554687.png)